2-(2,4,6-Trifluorophenyl)ethanol
Overview
Description
“2-(2,4,6-Trifluorophenyl)ethanol” is a chemical compound with the molecular formula C8H7F3O . It contains a total of 19 atoms, including 7 Hydrogen atoms, 8 Carbon atoms, 1 Oxygen atom, and 3 Fluorine atoms . It also contains 19 bonds, including 12 non-Hydrogen bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 hydroxyl group, and 1 primary alcohol .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the Wittig reaction of 2,4,6-trifluorobenzaldehyde with the Wittig reagent (3-guaiazulenyl)triphenylphosphonium bromide in ethanol containing NaOEt at 25 °C for 24 h under argon gives only new E (and 2E,4E)-forms selectively .
Molecular Structure Analysis
The molecular structure of “2-(2,4,6-Trifluorophenyl)ethanol” includes a six-membered aromatic ring with three fluorine substituents at the 2, 4, and 6 positions. Attached to the aromatic ring at the 2 position is an ethanol group .
Scientific Research Applications
Applications in Organic Synthesis and Catalysis
2-(2,4,6-Trifluorophenyl)ethanol and its derivatives have demonstrated significant utility in organic synthesis. Lawson, Wilkins, and Melen (2017) describe the use of tris(2,4,6‐trifluorophenyl)borane as an efficient catalyst for 1,2‐hydroboration, a key reaction in organic chemistry used for synthesizing various borylated products including alcohols and amines (Lawson, Wilkins, & Melen, 2017). This highlights the compound's role in facilitating complex organic reactions.
Biocatalysis
Chen, Xia, Liu, and Wang (2019) have explored the biocatalytic preparation of optically pure (R)-1-[4-(Trifluoromethyl)phenyl]ethanol, an important pharmaceutical intermediate. They developed an asymmetric reduction process using recombinant Escherichia coli cells, demonstrating the potential of using biological methods for producing high-purity chemical compounds (Chen, Xia, Liu, & Wang, 2019).
Solubility and Thermodynamic Properties
The solubility and thermodynamic properties of related compounds have been a subject of study. For example, Xue et al. (2021) investigated the solubility of 2,4,6-trinitroresorcinol hydrate in various solvents, providing insights into the solubility behaviors of similar trifluorophenyl compounds (Xue et al., 2021).
Fuel Quality Analysis
The application of trifluorophenyl derivatives in fuel quality analysis has been demonstrated by Budag et al. (2006). They investigated the effect of ethanol addition to gasoline using solvatochromic dyes based on trifluorophenyl compounds, contributing to the development of methods for fuel quality assessment (Budag, Giusti, Machado, & Machado, 2006).
Safety And Hazards
properties
IUPAC Name |
2-(2,4,6-trifluorophenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O/c9-5-3-7(10)6(1-2-12)8(11)4-5/h3-4,12H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDYXJMXNVVNNFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)CCO)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20695179 | |
Record name | 2-(2,4,6-Trifluorophenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20695179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4,6-Trifluorophenyl)ethanol | |
CAS RN |
1000571-83-4 | |
Record name | 2-(2,4,6-Trifluorophenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20695179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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